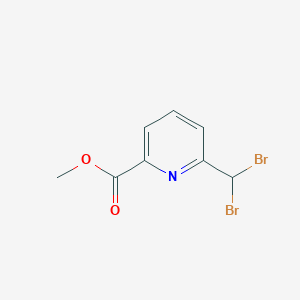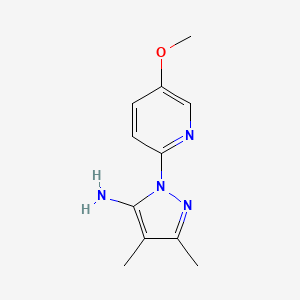
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an ethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall activity. The carboxylic acid group can form ionic bonds with target molecules, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid
- Tetra(4-tert-butyl)phthalocyanine
- Octakis(4-tert-butylphenyl)porphyrazine
Comparison:
- 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and an ethyl group, which are not found in the similar compounds listed above.
- The tert-butyl group in all these compounds provides steric hindrance, but the specific arrangement and additional functional groups in this compound contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O2/c1-5-18-14(15(19)20)10-13(17-18)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
WAQZPHJTRZPSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)





